(2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane
Description
Properties
Molecular Formula |
C12H15IO |
|---|---|
Molecular Weight |
302.15 g/mol |
IUPAC Name |
(2R,4R)-2-(iodomethyl)-4-(3-methylphenyl)oxolane |
InChI |
InChI=1S/C12H15IO/c1-9-3-2-4-10(5-9)11-6-12(7-13)14-8-11/h2-5,11-12H,6-8H2,1H3/t11-,12+/m0/s1 |
InChI Key |
YVWPBOCVRUVYIH-NWDGAFQWSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H]2C[C@@H](OC2)CI |
Canonical SMILES |
CC1=CC(=CC=C1)C2CC(OC2)CI |
Origin of Product |
United States |
Biological Activity
The compound (2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane is a chiral oxolane derivative notable for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound features an iodomethyl group and a 3-methylphenyl substituent, which contribute to its unique reactivity and potential therapeutic applications. Research has indicated that it may possess significant antimicrobial and anticancer properties, making it a subject of ongoing investigation.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : CHIO
- Molecular Weight : 284.13 g/mol
The presence of the iodomethyl group enhances its electrophilicity, allowing for various nucleophilic substitution reactions. The oxolane ring provides structural stability and influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The iodomethyl moiety can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction may lead to:
- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites.
- Disruption of Cellular Processes : By interfering with signaling pathways or cellular structures, it may induce apoptosis or alter cell proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against:
- Gram-positive Bacteria : Such as Staphylococcus aureus.
- Gram-negative Bacteria : Including Escherichia coli.
The Minimum Inhibitory Concentration (MIC) values for these pathogens are currently under investigation.
Anticancer Properties
Early studies suggest that this compound may possess anticancer properties. It has been evaluated in several cancer cell lines, including:
- MCF7 (breast cancer)
- HeLa (cervical cancer)
Preliminary results indicate that it may induce cell cycle arrest and apoptosis in these cell lines, potentially through the activation of caspase pathways.
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | TBD | |
| Antimicrobial | Escherichia coli | TBD | |
| Anticancer | MCF7 | TBD | |
| Anticancer | HeLa | TBD |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated a significant inhibition of growth at varying concentrations, suggesting potential for development into an antimicrobial agent.
- Anticancer Evaluation : In vitro assays conducted on MCF7 cells demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability, with further analysis revealing activation of apoptotic markers.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Key Structural Features of (2R,4R)-2-(Iodomethyl)-4-(3-methylphenyl)oxolane and Analogs
Key Observations :
- Substituent Effects: 3-Methylphenyl vs. Nitrophenyl: The methyl group in the target compound is electron-donating, increasing lipophilicity, whereas nitro groups (3- or 4-substituted) enhance polarity and reactivity in electrophilic substitutions . Meta vs.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are scarce in the evidence, trends can be inferred:
- Polarity : Nitro-substituted analogs (e.g., ) are more polar than the methylphenyl target, impacting solubility in organic solvents.
- Stability : The iodine atom in all compounds introduces thermal sensitivity, necessitating storage at low temperatures .
- Crystallinity : Analogous oxolanes with hydrogen-bonding groups (e.g., carboxylic acids) exhibit defined crystal structures via O–H···O interactions , but the target’s methyl group may reduce crystallinity due to steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
